Azasetron-d3 Hydrochloride is a deuterium-labeled derivative of Azasetron Hydrochloride, primarily recognized for its application as an antiemetic agent. This compound is particularly effective in preventing nausea and vomiting associated with chemotherapy, radiotherapy, and surgical procedures. Its chemical structure allows it to act as a selective antagonist of serotonin receptors, specifically the 5-HT3 receptors, which play a crucial role in the emetic response.
Azasetron-d3 Hydrochloride is synthesized from Azasetron Hydrochloride through methods that incorporate deuterium isotopes into the molecular structure. The compound is commercially available from various chemical suppliers and is utilized extensively in biochemical research.
This compound falls under the category of 5-HT3 receptor antagonists, which are widely used in clinical settings to manage nausea and vomiting. Its isotopic labeling with deuterium enhances its utility in scientific research, particularly in pharmacokinetic studies and proteomics.
The synthesis of Azasetron-d3 Hydrochloride involves several key steps:
Industrial production methods mirror those used for other deuterium-labeled compounds, focusing on optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods such as high-performance liquid chromatography are employed to ensure high purity and quality of the final product .
Azasetron-d3 Hydrochloride has a complex molecular structure characterized by its dual isotopic labeling. The molecular formula is .
[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
.The isotopic labeling enhances its detection and analysis capabilities in various research applications.
Azasetron-d3 Hydrochloride participates in several chemical reactions, including:
The specific conditions for these reactions vary based on the desired products and include organic solvents, catalysts, and controlled temperature settings.
Azasetron-d3 Hydrochloride functions primarily as an antagonist at the 5-HT3 receptors. By binding to these receptors, it blocks serotonin's action, effectively preventing the transmission of emetic signals to the brain. This mechanism is crucial for its efficacy in reducing nausea and vomiting associated with various medical treatments .
Relevant analyses confirm that these properties make Azasetron-d3 Hydrochloride suitable for various analytical applications .
Azasetron-d3 Hydrochloride has diverse applications across several scientific fields:
This compound's unique isotopic labeling enhances its role as a biochemical tool, providing insights into molecular dynamics that are critical for advancing research in pharmaceuticals and biotechnology.
Azasetron-d3 hydrochloride is a deuterated analog of the selective 5-HT3 receptor antagonist azasetron, where three hydrogen atoms are replaced by deuterium atoms at specific molecular positions. The base molecular structure consists of a benzoxazine carboxamide scaffold linked to a quinuclidine moiety. Isotopic labeling occurs at the N-methyl group (position 4 of the benzoxazine ring), resulting in a -CD3 group instead of the protiated -CH3 group. This modification yields a molecular formula of C17H18D3Cl2N3O3 and a molecular weight of 389.29 g/mol [2] [5]. The 13C-labeled variant (Azasetron-13C,D3 hydrochloride) has the formula C1613CH18D3Cl2N3O3 and a molecular weight of 390.28 g/mol [1].
Table 1: Molecular Identity of Azasetron-d3 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₈D₃Cl₂N₃O₃ |
Molecular Weight | 389.29 g/mol |
CAS Number | 1216505-58-6 |
Deuterated Sites | Methyl group (Position 4 of benzoxazine ring) |
Unlabeled Parent CAS | 123040-69-7 |
SMILES Notation | O=C(C₁=C₂C(N(C(CO₂)=O)C([²H])([²H])[²H])=CC(Cl)=C₁)NC₃C₄CCN(CC₄)C₃.Cl [2] |
The deuterium atoms are exclusively incorporated at the N-methyl group (CH3 → CD3). This site was strategically selected due to its metabolic vulnerability. Cytochrome P450 enzymes readily oxidize methyl groups to hydroxymethyl or carboxyl metabolites, which are eliminated via glucuronidation. Deuterium’s higher bond dissociation energy (C-D: ~87 kcal/mol vs. C-H: ~81 kcal/mol) reduces the rate of oxidative cleavage, thereby prolonging the molecule’s metabolic half-life [2] [8]. Synthesis typically involves:
While the deuterated and non-deuterated compounds share identical receptor binding profiles, key physicochemical differences exist:
Table 2: Physicochemical Comparison of Azasetron and Azasetron-d3 Hydrochloride
Property | Azasetron Hydrochloride | Azasetron-d3 Hydrochloride |
---|---|---|
Molecular Formula | C₁₇H₂₁Cl₂N₃O₃ | C₁₇H₁₈D₃Cl₂N₃O₃ |
Molecular Weight | 386.27 g/mol | 389.29 g/mol |
Exact Mass | 385.096 g/mol | 388.124 g/mol |
Topological Polar Surface Area | 61.9 Ų | 61.9 Ų |
LogP | ~2.8 | ~2.8 (isotope effect negligible) |
Vibration Frequencies | C-H stretch: 2965 cm⁻¹ | C-D stretch: 2200 cm⁻¹ [1] [5] |
The 3 Da mass increase minimally affects solubility, pKa, or crystal packing. However, vibrational spectroscopy readily distinguishes the two via C-D stretching peaks at ~2200 cm⁻¹, absent in protiated azasetron [1].
X-ray Diffraction (XRD):While single-crystal XRD data for the deuterated analog is not explicitly reported in the search results, non-deuterated azasetron hydrochloride crystallizes in a monoclinic system (space group P2₁/c). Key interactions include:
Nuclear Magnetic Resonance (NMR):1H NMR (400 MHz, D2O):
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational assignments:
Table 3: Spectroscopic Signatures of Azasetron-d3 Hydrochloride
Technique | Key Signals | Interpretation |
---|---|---|
1H NMR | Disappearance of δ 3.2 ppm (s, 3H) | Methyl group deuteration |
13C NMR | Triplet at δ 38.5 ppm (JCD = 19 Hz) | Carbon-deuterium coupling |
FTIR | 2206 cm⁻¹ (C-D stretch) | Isotopic bond vibration |
MS | m/z 389.29 [M+H]⁺ (4 Da > protiated analog) | Mass shift confirming deuteration [1] [2] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3